molecular formula C5H7FN2 B13582028 4-(2-fluoroethyl)-1H-imidazole

4-(2-fluoroethyl)-1H-imidazole

Cat. No.: B13582028
M. Wt: 114.12 g/mol
InChI Key: JZXPXNPVTNCMAV-UHFFFAOYSA-N
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Description

4-(2-Fluoroethyl)-1H-imidazole is a fluorinated imidazole derivative Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-fluoroethyl)-1H-imidazole typically involves the nucleophilic substitution reaction of imidazole with 2-fluoroethyl halides under basic conditions. A common method includes the reaction of imidazole with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Fluoroethyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the fluoroethyl group to an ethyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thiols, amines, in the presence of a base like sodium hydride.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: 4-(2-ethyl)-1H-imidazole.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Fluoroethyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioisostere in drug design, where the fluoroethyl group can mimic other functional groups.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-fluoroethyl)-1H-imidazole involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target. For example, in medicinal chemistry, it may inhibit enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

    4-(2-Fluoroethyl)piperidine: Another fluorinated compound with similar structural features but different biological activity.

    5-(2-Fluoroethyl)-4-methylthiazole: A thiazole derivative with a fluoroethyl group, used in different applications.

    7-Chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: A compound with cognitive-enhancing effects.

Uniqueness: 4-(2-Fluoroethyl)-1H-imidazole is unique due to its imidazole core, which is known for its versatility in forming hydrogen bonds and participating in various chemical reactions. The fluoroethyl group further enhances its chemical stability and biological activity, making it a valuable compound in research and industry.

Properties

Molecular Formula

C5H7FN2

Molecular Weight

114.12 g/mol

IUPAC Name

5-(2-fluoroethyl)-1H-imidazole

InChI

InChI=1S/C5H7FN2/c6-2-1-5-3-7-4-8-5/h3-4H,1-2H2,(H,7,8)

InChI Key

JZXPXNPVTNCMAV-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CCF

Origin of Product

United States

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